molecular formula C6H7NOS B1363967 4-Methylthiophene-2-carboxamide CAS No. 83933-16-8

4-Methylthiophene-2-carboxamide

Cat. No.: B1363967
CAS No.: 83933-16-8
M. Wt: 141.19 g/mol
InChI Key: KESQGXHWTOVOQT-UHFFFAOYSA-N
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Description

4-Methylthiophene-2-carboxamide is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered aromatic rings containing one sulfur atom. This compound is characterized by a carboxamide group attached to the second position of the thiophene ring and a methyl group at the fourth position. Thiophene derivatives, including this compound, are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Mechanism of Action

Target of Action

4-Methylthiophene-2-carboxamide is a derivative of thiophene-2-carboxamide . Thiophene-2-carboxamide derivatives have been found to exhibit significant antioxidant and antibacterial activity . They have been shown to interact with various proteins, with compounds showing the highest binding score with the 2AS1 protein . .

Mode of Action

It is known that thiophene-2-carboxamide derivatives can interact with various proteins, affecting their function . The interaction between the compound and its targets could lead to changes in the targets’ activity, potentially influencing various biological processes.

Biochemical Pathways

Thiophene-2-carboxamide derivatives have been associated with antioxidant and antibacterial activity . This suggests that these compounds may influence pathways related to oxidative stress and bacterial growth.

Result of Action

Thiophene-2-carboxamide derivatives have been associated with antioxidant and antibacterial activity . This suggests that these compounds may protect cells from oxidative damage and inhibit bacterial growth.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylthiophene-2-carboxamide typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, Paal-Knorr synthesis, and Hinsberg synthesis.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the thiophene derivative with an appropriate amine under suitable conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Chemical Reactions Analysis

Types of Reactions: 4-Methylthiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).

Major Products Formed:

Comparison with Similar Compounds

4-Methylthiophene-2-carboxamide can be compared with other thiophene derivatives, such as:

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methyl group at the fourth position and a carboxamide group at the second position makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

4-methylthiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NOS/c1-4-2-5(6(7)8)9-3-4/h2-3H,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KESQGXHWTOVOQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00383749
Record name 4-methylthiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83933-16-8
Record name 4-methylthiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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